Momordin IIa

Description

Botanical Sourcing and Distribution within Momordica Species

Momordin IIa is primarily sourced from plants belonging to the genus Momordica, a group of climbing herbs in the Cucurbitaceae family. wikipedia.org Notably, it has been isolated from the roots and fruits of Momordica cochinchinensis. naver.comchemfaces.comwikipedia.org While several Momordica species are known to produce a variety of momordins, M. cochinchinensis stands out as a key botanical source for this compound. chemfaces.comwikipedia.org Research has also indicated the presence of related momordin compounds in other species such as Momordica charantia and Momordica balsamina. nih.govchemfaces.comresearchgate.netnih.gov The distribution of these compounds can vary between different parts of the plant.

| Plant Species | Part(s) Containing this compound and Related Compounds |

| Momordica cochinchinensis | Roots, Fruits naver.comchemfaces.comwikipedia.org |

| Momordica charantia | Seeds nih.govnih.gov |

| Momordica balsamina | Fruit Pulp researchgate.net |

| Achyranthes bidentata | Roots researchgate.netsci-hub.se |

Extraction and Fractionation Techniques for Crude Isolates

The initial step in obtaining this compound involves the extraction of the compound from the plant material. This is typically achieved using organic solvents. Methanol is a commonly used solvent for this purpose. naver.comresearchgate.net The plant material, such as the dried roots of M. cochinchinensis, is macerated or percolated with the solvent to create a crude extract. wikipedia.org

Following extraction, the crude mixture undergoes fractionation to separate the components based on their polarity. This process often involves partitioning the extract between different immiscible solvents. For instance, a methanolic extract might be partitioned with solvents like n-butanol. pharmacophorejournal.com This liquid-liquid extraction helps to group compounds with similar chemical properties, thereby enriching the fraction containing saponins (B1172615) like this compound.

Advanced Chromatographic Purification Protocols

To isolate this compound from the enriched fraction, advanced chromatographic techniques are essential. Chromatography separates molecules based on their differential interactions with a stationary phase and a mobile phase.

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool for the purification of specific compounds from complex mixtures. epo.orggilson.com This technique utilizes high pressure to pass the sample through a column packed with a stationary phase. By carefully selecting the column and the solvent system (mobile phase), researchers can achieve high-resolution separation and isolate pure this compound. researchgate.net

The choice of stationary phase is critical for successful purification. For saponins like this compound, a variety of column chromatography techniques are employed. These include the use of:

Silica Gel: A common adsorbent for normal-phase chromatography.

ODS (Octadecylsilyl) Columns: Used in reversed-phase HPLC, where the stationary phase is nonpolar. researchgate.net

Sephadex LH-20: A size-exclusion chromatography resin that separates molecules based on their size. researchgate.netresearchgate.net

Ion-exchange resins: Such as S-Sepharose and CM-Sepharose, which separate molecules based on their charge. nih.govchemfaces.com

Affinity chromatography resins: Like Red Sepharose, which utilizes specific binding interactions. nih.govchemfaces.com

A multi-step chromatographic approach is often necessary, combining several of these techniques to achieve the high purity required for structural elucidation and other scientific investigations. nih.govchemfaces.com

Spectroscopic and Chemical Approaches to Structural Elucidation

Once a pure sample of this compound is obtained, its chemical structure must be determined. This is accomplished through a combination of spectroscopic and chemical methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules. nih.govnih.gov Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. nih.govresearchgate.net

Properties

CAS No. |

95851-50-6 |

|---|---|

Molecular Formula |

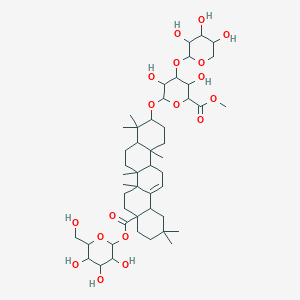

C48H76O18 |

Molecular Weight |

941.1 g/mol |

IUPAC Name |

methyl (2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylate |

InChI |

InChI=1S/C48H76O18/c1-43(2)15-17-48(42(59)66-40-33(55)31(53)30(52)25(20-49)62-40)18-16-46(6)22(23(48)19-43)9-10-27-45(5)13-12-28(44(3,4)26(45)11-14-47(27,46)7)63-41-35(57)36(34(56)37(65-41)38(58)60-8)64-39-32(54)29(51)24(50)21-61-39/h9,23-37,39-41,49-57H,10-21H2,1-8H3/t23-,24-,25+,26-,27+,28-,29-,30+,31-,32+,33+,34-,35+,36-,37-,39-,40-,41+,45-,46+,47+,48-/m0/s1 |

InChI Key |

JYARCYFXDPRTFI-LFBPAFKNSA-N |

SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)OC)O)OC7C(C(C(CO7)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)OC)O)O[C@H]8[C@@H]([C@H]([C@H](CO8)O)O)O)O |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)OC)O)OC7C(C(C(CO7)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C |

melting_point |

247-249°C |

physical_description |

Solid |

Origin of Product |

United States |

Isolation and Elucidation Methodologies of Momordin Iia

Spectroscopic and Chemical Approaches to Structural Elucidation

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a pivotal technique for determining the molecular weight and elucidating the structure of Momordin IIa through fragmentation analysis. High-resolution mass spectrometry (HR-MS) provides the precise mass of the molecule, allowing for the determination of its elemental formula. nih.gov

In a typical analysis using ultra-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-QTOF/MS), this compound can be identified in both positive and negative ion modes. sci-hub.se In negative ion mode, a quasi-molecular ion peak [M-H]⁻ is observed, which for this compound with the molecular formula C48H76O18 appears at an m/z (mass-to-charge ratio) that confirms its molecular weight. oup.com

The fragmentation pattern observed in the MS/MS spectrum provides crucial information about the structure of the saponin (B1150181). The cleavage of glycosidic bonds is a common fragmentation pathway for saponins (B1172615). mdpi.com For this compound, the loss of sugar residues from the aglycone core results in characteristic fragment ions. For instance, the loss of a glucopyranosyl ester group from the C-28 position is a key fragmentation step. Further fragmentation can involve the sequential loss of the sugar units attached at the C-3 position. The fragmentation of the aglycone itself can also provide valuable structural information. nih.govscielo.brchemguide.co.uk

Table 1: Mass Spectrometry Data for this compound

| Ionization Mode | Observed m/z | Ion Type | Inferred Information |

|---|---|---|---|

| Negative ESI | [M-H]⁻ | Quasi-molecular ion | Confirms molecular weight |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the various functional groups present in the this compound molecule. specac.comvscht.cz The IR spectrum shows absorption bands at specific wavenumbers corresponding to the vibrational frequencies of different chemical bonds.

The spectrum of this compound exhibits characteristic absorption bands that confirm the presence of key functional groups. A broad absorption band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibrations of the numerous hydroxyl groups in the sugar moieties and the aglycone. uc.edu The absorption band corresponding to the C=O stretching vibration of the carboxyl group at C-28 and the ester linkage typically appears in the range of 1730-1700 cm⁻¹. uc.edu

The presence of a carbon-carbon double bond (C=C) in the oleanane-type triterpenoid (B12794562) skeleton gives rise to a weak to medium absorption band around 1650 cm⁻¹. vscht.cz Strong absorptions in the fingerprint region, between 1500 cm⁻¹ and 500 cm⁻¹, are more complex and result from the vibrations of the entire molecular structure, providing a unique "fingerprint" for the compound. specac.com Specifically, C-O stretching vibrations of the glycosidic linkages and hydroxyl groups are prominent in the 1300-1000 cm⁻¹ region. uc.edu

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| 3400-3200 | O-H (hydroxyls) | Stretching (broad) |

| 2970-2850 | C-H (alkanes) | Stretching |

| 1730-1700 | C=O (ester, carboxylic acid) | Stretching |

| ~1650 | C=C (alkene) | Stretching |

Chemical Transformations for Structural Confirmation

Chemical transformations play a crucial role in confirming the structure of this compound, particularly in establishing the nature of the glycosidic linkages and the positions of the sugar moieties.

Saponification

Alkaline hydrolysis, or saponification, is a key chemical reaction used to cleave the ester linkage at the C-28 position of this compound. This reaction typically involves treating the compound with a base, such as potassium hydroxide (B78521) or sodium hydroxide. Saponification of this compound yields the prosapogenin, Momordin Id, and a glucose molecule. chemfaces.comresearchgate.net This transformation confirms that this compound is a bisdesmosidic saponin with a sugar attached via an ester bond at the C-28 carboxyl group.

Acetylation

Acetylation is another important chemical transformation used for structural elucidation. In this reaction, the free hydroxyl groups of the sugar moieties and the aglycone are converted to acetyl esters by treatment with acetic anhydride (B1165640) in the presence of a catalyst like pyridine. The resulting acetylated derivative has a higher molecular weight, which can be confirmed by mass spectrometry. Furthermore, the analysis of the NMR spectrum of the acetylated product can help to determine the number of hydroxyl groups and their relative positions. researchgate.net

These chemical transformations, in conjunction with spectroscopic data, provide definitive evidence for the complete structure of this compound. researchgate.net

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Momordin Id |

Biosynthetic Pathways and Metabolic Precursors

Elucidation of Triterpene Saponin (B1150181) Biosynthesis in Medicinal Plants

The biosynthesis of triterpenoid (B12794562) saponins (B1172615) is a conserved yet diverse process in the plant kingdom. The journey starts from the cyclization of 2,3-oxidosqualene (B107256), a linear 30-carbon precursor synthesized via the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids. mdpi.com Oxidosqualene cyclases (OSCs) catalyze this critical cyclization step, which represents a major branch point directing carbon flux towards either primary metabolites like sterols (via cycloartenol (B190886) synthase) or a vast array of secondary metabolite triterpenoid skeletons. nih.govmdpi.com

In the context of oleanane-type saponins like Momordin IIa, the key OSC is β-amyrin synthase (β-AS). This enzyme specifically catalyzes the formation of the pentacyclic triterpene, β-amyrin, which serves as the fundamental scaffold for this compound and thousands of other related saponins. researchgate.netnih.gov Following the creation of the β-amyrin skeleton, a series of post-cyclization modifications occur. These tailoring reactions, primarily oxidation and glycosylation, are responsible for the immense structural diversity observed in triterpenoid saponins. These modifications are carried out by two major enzyme families: cytochrome P450 monooxygenases (CYP450s) and UDP-dependent glycosyltransferases (UGTs). researchgate.net

Identification of Key Enzymes in Oleanane-Type Saponin Formation

While the specific enzymes for each step in the this compound pathway have not all been functionally validated, transcriptome analyses of Momordica species have identified numerous candidate genes likely involved in its biosynthesis.

Oxidosqualene Cyclases (OSCs): Transcriptome analysis of Momordica charantia has led to the identification and functional characterization of a β-amyrin synthase (McBAS), confirming the genetic basis for the production of the oleanane (B1240867) skeleton in this genus. researchgate.net Studies on other Momordica species have also identified multiple OSC genes, indicating a diverse capacity for triterpenoid production. mdpi.com

Cytochrome P450s (CYP450s): The β-amyrin core undergoes a series of oxidative reactions, such as hydroxylation and carboxylation, catalyzed by CYP450s. These modifications occur at various carbon positions on the triterpenoid ring structure. Transcriptome studies of M. charantia and M. cochinchinensis have revealed a large number of CYP450 genes. researchgate.netnih.gov While many are associated with the biosynthesis of cucurbitane-type triterpenoids (the source of bitterness in bitter melon), some are predicted to be involved in oleanane modification. For instance, homologs of CYP716A and CYP72A subfamilies, which are known to be involved in the oxidation of β-amyrin at the C-28 and other positions in other plant species, have been identified in Momordica transcriptomes. sciopen.com

UDP-Glycosyltransferases (UGTs): The final step in generating the structural diversity and biological activity of saponins is glycosylation, catalyzed by UGTs. nih.gov These enzymes transfer sugar moieties from an activated sugar donor (like UDP-glucose) to the sapogenin (the aglycone backbone). This compound has a complex sugar chain attached to its oleanolic acid core. Transcriptome sequencing of M. charantia has identified numerous UGT genes, with specific candidates like UGT94E5 and UGT73C6 being highlighted as potentially involved in saponin biosynthesis due to their expression patterns. sciopen.com The precise sequence of glycosylation and the specific UGTs responsible for attaching each sugar molecule in the this compound structure are areas of active research.

Table 1: Candidate Genes for this compound Biosynthesis from Momordica Species

| Enzyme Class | Candidate Gene/Enzyme | Putative Function in this compound Biosynthesis | Source Species |

| Oxidosqualene Cyclase | McBAS | Cyclization of 2,3-oxidosqualene to β-amyrin | Momordica charantia researchgate.net |

| Cytochrome P450 | CYP97A3 | Oxidation/Hydroxylation of the β-amyrin skeleton | Momordica charantia sciopen.com |

| Cytochrome P450 | CYP71AN24 | Oxidation/Hydroxylation of the β-amyrin skeleton | Momordica charantia sciopen.com |

| UDP-Glycosyltransferase | UGT94E5 | Glycosylation of the sapogenin backbone | Momordica charantia sciopen.com |

| UDP-Glycosyltransferase | UGT73C6 | Glycosylation of the sapogenin backbone | Momordica charantia sciopen.com |

Metabolic Flux Analysis in this compound Biogenesis

Metabolic flux analysis (MFA) is a powerful systems biology tool used to quantify the rates (fluxes) of metabolic reactions within a biological network. frontiersin.org By using isotopic tracers (like ¹³C-labeled glucose), MFA can track the flow of carbon atoms through biosynthetic pathways, providing a detailed snapshot of cellular metabolism and identifying rate-limiting steps or pathway bottlenecks. biorxiv.org

Currently, there are no published studies specifically applying MFA to the biogenesis of this compound or other saponins in Momordica species. However, MFA has been instrumental in understanding and engineering triterpenoid saponin pathways in other medicinal plants. For example, it has been used to elucidate the flux distribution between the MVA and MEP pathways and to quantify the carbon commitment to saponin versus sterol biosynthesis in cell cultures of other species. Such studies are crucial for metabolic engineering efforts aimed at overproducing valuable saponins in plant cell factories or microbial hosts. The application of MFA to M. cochinchinensis cell cultures would be a critical next step to precisely map the biosynthetic pathway of this compound, identify regulatory control points, and devise strategies to enhance its production.

Genetic and Environmental Factors Influencing this compound Production

The accumulation of secondary metabolites like this compound is a dynamic process influenced by a complex interplay of genetic and environmental factors.

Genetic Factors: The biosynthesis of triterpenoid saponins is controlled at the genetic level by transcription factors (TFs). These regulatory proteins bind to the promoter regions of biosynthetic genes (like OSCs, CYP450s, and UGTs) and can upregulate or downregulate their expression in a coordinated manner. In several plant species, TFs from families such as bHLH (basic helix-loop-helix) and WRKY have been shown to regulate saponin production in response to developmental cues and stress signals like jasmonate. researchgate.netnih.gov While specific TFs controlling the this compound pathway have not yet been identified, transcriptome data from Momordica species provides a rich resource for discovering these master regulators. maxapress.com Genetic variation within Momordica species also accounts for differences in the content and profile of saponins and other metabolites. sciopen.com

Environmental Factors: Environmental conditions can significantly impact the production of plant secondary metabolites. Abiotic stresses such as drought, salinity, temperature, and light intensity have been shown to modulate the expression of saponin biosynthetic genes and the subsequent accumulation of saponins in various plants. researchgate.net For example, studies on Momordica species have demonstrated that factors like temperature and rainfall affect the content of other bioactive compounds like phenolics and carotenoids. sciopen.comresearchgate.net It is highly probable that similar environmental cues influence the metabolic flux towards this compound. Elicitors, which are signaling molecules that trigger defense responses, such as methyl jasmonate, are also known to strongly induce triterpenoid saponin biosynthesis in many plant systems and represent a potential strategy for enhancing this compound yield in controlled cultivation or cell culture systems. nih.gov

Table 2: Potential Factors Influencing this compound Production

| Factor Category | Specific Factor | Potential Effect on this compound Production |

| Genetic | Transcription Factors (e.g., bHLH, WRKY) | Coordinated regulation of biosynthetic gene expression. researchgate.netnih.gov |

| Genetic | Genotype/Cultivar | Variation in the baseline production levels and saponin profile. sciopen.com |

| Environmental | Light Intensity & Duration | May alter precursor supply from photosynthesis and gene expression. |

| Environmental | Temperature | Can affect enzyme kinetics and gene expression. researchgate.net |

| Environmental | Water Availability (Drought) | Often induces stress responses, potentially increasing saponin accumulation. researchgate.net |

| Biotic/Chemical | Elicitors (e.g., Methyl Jasmonate) | Strong induction of defense-related saponin biosynthesis pathways. nih.gov |

Analytical Chemistry of Momordin Iia

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity Assessment

While HPLC is a standard technique for the analysis of saponins (B1172615), specific methodologies for Momordin IIa are not well-documented.

Method Development and Validation for this compound Quantification

There is a lack of published research detailing the development and validation of HPLC methods specifically for the quantification of this compound. A Korean patent document mentions the analysis of a mixture containing this compound using a C18 column with a mobile phase of 0.2% phosphoric acid and acetonitrile, but it does not provide specific validation data such as linearity, accuracy, precision, or limits of detection and quantification for this compound. snu.ac.kr

Detection Systems for Chromatographic Analysis (e.g., PDA, UV)

The aforementioned patent utilized a Photodiode Array (PDA) detector. snu.ac.kr However, specific UV absorption maxima for this compound, which are crucial for optimal detection and purity assessment, are not specified in the available literature.

Advanced Hyphenated Techniques for Identification and Characterization

Hyphenated techniques, particularly those involving mass spectrometry, are powerful tools for the structural elucidation of natural products. This compound has been identified in complex plant extracts using these methods, though detailed profiling is sparse.

LC-MS/MS in this compound Profiling

Liquid chromatography-mass spectrometry (LC-MS) has been used to identify this compound in various plant extracts. Its molecular formula is reported as C₄₈H₇₆O₁₈. nih.govoup.comoup.com

Studies on Bambara groundnut seed coat extract and Achyranthes bidentata saponins have detected this compound. nih.govsci-hub.se One analysis using LC-Q-TOF/MS reported a mass of 940.503 and a retention time of 19.129 minutes for this compound, but the detailed chromatographic conditions and, critically, the MS/MS fragmentation patterns for unambiguous identification were not fully detailed for this specific compound. nih.govmdpi.com Another study presented some mass-to-charge ratio data for a fragment of this compound, but a comprehensive fragmentation analysis is not available. sci-hub.se

Table 1: LC-MS Identification of this compound in Plant Extracts

| Plant Source | Technique | Molecular Formula | Observed Mass (m/z) | Retention Time (min) | Reference |

|---|---|---|---|---|---|

| Bambara Groundnut | LC-Q-TOF/MS | C₄₈H₇₆O₁₈ | 940.503 | 19.129 | nih.govmdpi.com |

| Achyranthes bidentata | UPLC-QTOF/MS | C₄₁H₆₀O₁₆* | 807.3812* | 11.52 | sci-hub.se |

Note: This data corresponds to a reported fragment of this compound, specifically "this compound-C6H10O5(cleavage)".

GC-MS for Related Volatile Metabolites (if applicable)

No research has been found that employs Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound or its related metabolites. As a large, non-volatile saponin (B1150181), this compound is not amenable to direct GC-MS analysis without chemical derivatization, and no such derivatization and subsequent analysis have been reported.

Standardization of Analytical Protocols for this compound Research

The scientific literature lacks any information on the development or proposal of standardized analytical protocols for research on this compound. The establishment of such protocols is essential for ensuring the consistency and comparability of research findings across different laboratories.

Molecular and Cellular Mechanisms of Action of Momordin Iia

Engagement with Intracellular Signaling Cascades

Current research indicates that Momordin IIa can interact with and modulate several critical intracellular signaling cascades that are fundamental to cellular regulation, particularly those involved in inflammation and cell signaling.

Detailed studies specifically elucidating the direct modulatory effects of this compound on the PI3K/Akt signaling pathway are not extensively available in the current body of scientific literature. While related compounds, such as Momordin Ic, have been shown to suppress the PI3K/Akt pathway, similar mechanistic data for this compound has not been prominently reported nih.govnih.gov. Therefore, the precise role of this compound in the regulation of PI3K/Akt signaling remains an area for future investigation.

This compound has been identified as a modulator of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway chemfaces.com. The MAPK cascade is a crucial pathway involved in transmitting signals from the cell surface to the DNA in the nucleus, controlling a wide range of cellular processes including proliferation, differentiation, and stress responses. Research suggests that this compound exerts an inhibitory effect on the MAPK pathway chemfaces.com. This interaction points to a potential mechanism by which this compound may influence cellular functions governed by MAPK signaling. However, detailed studies characterizing the specific interactions with different tiers of the MAPK cascade (e.g., ERK, JNK, p38) for this compound are still limited compared to other compounds in the same family.

The Nuclear Factor-kappa B (NF-κB) pathway is a primary regulator of the inflammatory response. Scientific findings indicate that this compound can inhibit the activation of the NF-κB pathway chemfaces.com. By doing so, this compound can suppress the downstream expression of various pro-inflammatory genes, which are key mediators of inflammation. This inhibitory action on the NF-κB pathway is a significant aspect of the anti-inflammatory properties attributed to compounds from Momordica cochinchinensis. The suppression of NF-κB activation suggests that this compound may play a role in mitigating inflammatory processes chemfaces.com.

MAPK Signaling Pathway Regulation

Regulation of Cellular Homeostasis and Stress Responses

The ability of a compound to influence cellular homeostasis, including the balance between cell survival and death, is a key determinant of its therapeutic potential. The following subsections explore the known effects of this compound on programmed cell death and autophagy.

While there is evidence that this compound is a natural product with potential bioactivity, specific research detailing its role in the induction of apoptosis is not as comprehensive as for its analogues like Momordin I and Momordin Ic chemfaces.comnih.govfarmaciajournal.com. Studies on related compounds have demonstrated clear pro-apoptotic effects through various mechanisms, including the regulation of Bcl-2 family proteins and caspase activation nih.govnih.gov. However, dedicated studies confirming and detailing the specific pathways of apoptosis induced solely by this compound are not yet prevalent in the scientific literature.

Autophagy is a critical cellular process for the degradation and recycling of damaged cellular components, playing a dual role in both cell survival and cell death. The specific effects of this compound on the induction and regulation of autophagy have not been extensively documented. In contrast, extensive research on the related compound Momordin Ic has shown that it can induce autophagy in conjunction with apoptosis in certain cell types nih.gov. The relationship between this compound and autophagic processes remains an area requiring further dedicated research to determine its specific mechanisms and cellular outcomes.

Oxidative Stress Mitigation and Antioxidant Enzyme Systems

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects through antioxidant defense systems. nih.govjournalagent.com This imbalance can lead to cellular damage and is implicated in a range of chronic diseases. nih.govjournalagent.com The body's primary defense includes antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.govnih.govxiahepublishing.com These enzymes work in concert to neutralize ROS. researchgate.net For instance, SOD converts superoxide radicals into the less harmful hydrogen peroxide, which is then broken down into water and oxygen by CAT and GPx. nih.govnih.govresearchgate.net

This compound, categorized as a pentacyclic triterpenoid (B12794562), has been noted for its antioxidant capabilities. nih.gov While direct studies detailing this compound's specific interactions with the full spectrum of antioxidant enzymes are still emerging, compounds with similar structures have been shown to bolster the activity of these enzymatic systems. xiahepublishing.com The mitigation of oxidative stress is a key aspect of its protective effects.

Enzyme Target Identification and Interaction Kinetics

This compound selectively interacts with and modulates the activity of several enzymes that are crucial in various physiological and pathological processes.

Alpha-amylase and alpha-glucosidase are key enzymes in carbohydrate digestion, breaking down complex carbohydrates into glucose, which is then absorbed into the bloodstream. researchgate.netmdpi.comfrontiersin.orgisciii.es The inhibition of these enzymes is a recognized therapeutic strategy for managing postprandial hyperglycemia, a common feature of type 2 diabetes. researchgate.netfrontiersin.orgnih.gov By slowing down carbohydrate digestion, the rate of glucose absorption is reduced. mdpi.comisciii.es

Studies on extracts from Momordica species, which contain this compound, have demonstrated significant inhibitory activity against both α-amylase and α-glucosidase. researchgate.netnih.gov Research has indicated that these extracts can exhibit competitive inhibition. nih.gov One study identified Momordin Ic, a closely related compound, as having a stronger binding affinity to α-amylase compared to the standard drug acarbose (B1664774), although its binding to α-glucosidase was weaker. nih.gov This suggests a potential for these compounds to effectively modulate glucose levels by targeting carbohydrate-metabolizing enzymes. nih.gov

Table 1: In-silico Binding Affinities of Momordin Ic with Digestive Enzymes

| Compound | Target Enzyme | Binding Affinity (kcal/mol) |

| Momordin Ic | α-Amylase | -66.53 |

| Acarbose (Control) | α-Amylase | -36.46 |

| Momordin Ic | α-Glucosidase | -54.87 |

| Acarbose (Control) | α-Glucosidase | -63.73 |

Data sourced from in-silico analysis of Momordin Ic. nih.gov

Pancreatic lipase (B570770) is the primary enzyme responsible for the digestion of dietary fats, hydrolyzing triglycerides into fatty acids and monoglycerides (B3428702) for absorption. nih.govmyfoodresearch.com Inhibition of this enzyme is a key strategy for managing obesity, as it reduces the absorption of dietary fats. nih.govmyfoodresearch.com

Extracts from Momordica charantia, a source of this compound, have shown dose-dependent inhibitory effects on pancreatic lipase. nih.gov Kinetic studies of these extracts have revealed a mixed-type inhibition mechanism. nih.govmyfoodresearch.com This indicates that the inhibitors can bind to both the free enzyme and the enzyme-substrate complex, thereby reducing the enzyme's catalytic efficiency and its affinity for the substrate. myfoodresearch.comresearchgate.net

Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator in the insulin (B600854) and leptin signaling pathways. nih.govrcsb.org By dephosphorylating the insulin receptor, PTP1B attenuates insulin signaling. hubrecht.eu Consequently, inhibiting PTP1B is considered a promising therapeutic approach for type 2 diabetes and obesity. nih.govnih.gov

Research has identified compounds within Momordica charantia as inhibitors of PTPN1B. researchgate.net A computational study highlighted that Momordin I, a related compound, exhibited a high binding affinity for PTPN1B. researchgate.net This suggests that this compound may also interact with and inhibit PTPN1B, thereby enhancing insulin sensitivity. The inhibition of PTP1B can also affect other cellular processes, including the MAP kinase (MAPK) and Akt signaling pathways, which are involved in cell growth and survival. hubrecht.eunih.gov

Cyclooxygenase-2 (COX-2) is an enzyme that is typically induced during inflammation and plays a critical role in the synthesis of prostaglandins, which are inflammatory mediators. nih.govfrontiersin.orgebsco.com The modulation of COX-2 activity is a primary mechanism for many anti-inflammatory drugs. frontiersin.orgnih.gov

While direct studies on this compound's effect on COX-2 are limited, other natural compounds have been shown to inhibit COX-2 activity. nih.gov This inhibition can occur through direct interaction with the enzyme's binding pocket. nih.gov The modulation of COX-2 can lead to a reduction in prostaglandin (B15479496) production, thereby alleviating inflammation. frontiersin.orgresearchgate.net

SUMO (Small Ubiquitin-like Modifier) specific proteases (SENPs) are a family of enzymes that regulate the SUMOylation of proteins, a post-translational modification crucial for many cellular processes. mdpi.comresearchgate.net SENP1, in particular, has been identified as a key player in the regulation of the oncoprotein c-MYC. nih.gov The c-MYC protein is a critical regulator of cell proliferation and apoptosis. nih.gov

Research has identified Momordin Ic as a natural inhibitor of SENP1. frontiersin.org By inhibiting SENP1, Momordin Ic enhances the SUMOylation of c-MYC, which leads to the downregulation of c-MYC protein levels. nih.gov This, in turn, results in the inhibition of cell proliferation and the induction of apoptosis in cancer cells. nih.gov Knockdown of SENP1 has been shown to abolish the effects of Momordin Ic on c-MYC levels and cell viability, confirming that the anti-tumor activity is mediated through the SENP1/c-MYC signaling pathway. nih.gov

Cyclooxygenase-2 (COX-2) Activity Modulation

Receptor Binding and Ligand-Target Interactions

The precise receptor binding and ligand-target interactions of this compound are not yet extensively elucidated in experimental studies. However, computational in silico analyses have provided initial insights into its potential molecular targets. One such study investigated the interaction of this compound with proprotein convertase subtilisin/kexin type 9 (PCSK9), a protein involved in the regulation of cholesterol metabolism.

This computational docking study predicted that this compound could bind to a mutant form of the PCSK9 protein (Cys93). The binding energy for this interaction was calculated to be indicative of a potentially stable and strong ligand-receptor complex. mdpi.com Such interactions are crucial as they can modulate the biological activity of the target protein. The binding affinity of a ligand to its target is a key determinant of its potential efficacy. mdpi.commdpi.com It is important to note that these findings are based on computational models and await confirmation through in vitro and in vivo experimental validation. mdpi.com

Interactive Data Table: Predicted Binding Affinity of this compound

Below is an interactive table detailing the predicted binding energy of this compound with its potential target.

| Compound | Target Protein | Predicted Binding Energy (kcal/mol) | Interaction Type | Source |

| This compound | PCSK9 (mutant) | -9 to -12 (indicative range) | In Silico | mdpi.com |

Note: The binding energy range is considered indicative of strong and stable ligand-receptor interactions in computational drug screening. mdpi.com

Gene Expression Modulation and Epigenetic Effects

As of the current body of scientific literature, there is a notable lack of specific research data on the direct effects of this compound on gene expression modulation and epigenetic modifications. Gene expression can be regulated at various stages, from the initiation of transcription to post-translational modification of proteins, and is a fundamental process for cellular function and adaptation. mdpi.com

Epigenetic mechanisms, which include DNA methylation and histone modifications, play a crucial role in regulating gene expression without altering the underlying DNA sequence. frontiersin.orgfrontiersin.org These modifications can be influenced by various factors and are integral to normal development and disease processes. frontiersin.orgsouthampton.ac.uk

While the broader class of saponins (B1172615) from Momordica species has been observed to influence cellular signaling pathways that can impact gene expression, specific studies detailing how this compound alters the expression of particular genes or induces epigenetic changes are not currently available. worldscientific.comnih.gov Therefore, the capacity of this compound to modulate gene expression or exert epigenetic effects remains an area for future investigation.

Biological Activities of Momordin Iia in Pre Clinical Models

In Vitro Pharmacological Investigations

Anti-inflammatory Potency in Immune Cell Lines

Research has explored the anti-inflammatory properties of momordins. A related compound, momordin Ic, has been shown to inhibit the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-treated RAW264.7 macrophages. nih.govnih.gov Momordin Ic, along with other compounds, also significantly reduced the production of prostaglandin (B15479496) E2 (PGE2) in these cells. nih.gov Another related saponin (B1150181), momordica saponin I, was found to reduce nitric oxide (NO) production in LPS-activated RAW264.7 cells and decrease the mRNA levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.networldscientific.com

Table 1: Anti-inflammatory Effects of Momordin Analogs in RAW264.7 Macrophages

| Compound | Cell Line | Treatment | Key Findings |

| Momordin Ic | RAW264.7 | LPS | Inhibition of TNF-α and IL-6 production. nih.govnih.gov |

| Momordin Ic | RAW264.7 | LPS | Significant reduction in PGE2 production. nih.gov |

| Momordica Saponin I | RAW264.7 | LPS | Reduced NO production; Decreased iNOS and COX-2 mRNA levels. researchgate.networldscientific.com |

Antioxidant Capacity in Cellular Systems

The antioxidant potential of momordins and related compounds has been investigated. Momordin Ic has demonstrated antioxidant capacity in various studies. nih.gov While direct studies on Momordin IIa's antioxidant effects in cellular systems are limited, extracts containing various momordins have shown antioxidant properties. researchgate.net For instance, a film containing Bambara groundnut seed coat extract, which includes this compound, exhibited increased antioxidant activities as measured by ABTS and DPPH radical scavenging assays and ferric reducing antioxidant power (FRAP). mdpi.com

Antiproliferative and Apoptotic Effects in Cancer Cell Lines (e.g., HepG2)

The anticancer properties of momordins have been a significant area of research. Momordin Ic has been found to induce apoptosis in human hepatocellular carcinoma HepG2 cells. nih.gov This process was associated with DNA fragmentation, activation of caspase-3, and cleavage of PARP. nih.gov Furthermore, Momordin Ic triggered the production of reactive oxygen species (ROS), collapse of the mitochondrial membrane potential, and release of cytochrome c. nih.gov It also modulated the MAPK and PI3K/Akt signaling pathways. nih.gov In cholangiocarcinoma cells, Momordin Ic induced apoptosis through a mitochondrial-dependent pathway and showed synergistic effects with conventional chemotherapy drugs. farmaciajournal.com

Table 2: Antiproliferative and Apoptotic Effects of Momordin Ic

| Compound | Cell Line | Key Findings |

| Momordin Ic | HepG2 | Induced apoptosis, DNA fragmentation, caspase-3 activation, PARP cleavage. nih.gov |

| Momordin Ic | HepG2 | Triggered ROS production, mitochondrial membrane potential collapse, cytochrome c release. nih.gov |

| Momordin Ic | HepG2 | Modulated MAPK and PI3K/Akt pathways. nih.gov |

| Momordin Ic | KKU-213 (Cholangiocarcinoma) | Induced apoptosis via mitochondrial-dependent pathway; Synergistic with gemcitabine (B846) and cisplatin. farmaciajournal.com |

Antidiabetic Efficacy in Cell-Based Assays

The potential antidiabetic effects of momordins have been explored in various cell-based models. Extracts from Momordica charantia, containing various momordin compounds, have shown hypoglycemic effects. pharmacophorejournal.com In vitro studies on extracts of Momordica balsamina have demonstrated inhibition of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion. nih.gov While specific data on this compound is sparse, a study on streptozotocin-induced diabetic mice showed that a Momordica charantia polypeptide with a similar name (MCPIIa) improved glycemia and increased blood insulin (B600854) concentration. pharmacophorejournal.com In silico studies have suggested that this compound may have a stable binding interaction with PCSK9, a protein involved in cholesterol metabolism. mdpi.com

Antimicrobial Spectrum and Mechanism in Pathogen Models

Information regarding the specific antimicrobial spectrum and mechanism of this compound is not extensively detailed in the available research. However, extracts from Momordica species, which contain momordins, have been traditionally used for various ailments, and some studies have reported antimicrobial properties of the plant extracts. researchgate.net For example, Momordin II, a ribosome-inactivating protein from Momordica charantia seeds, has been purified and shown to inhibit cell-free protein synthesis. researchgate.net

Immunomodulatory Responses in Cell Culture

The immunomodulatory effects of momordins have been noted in cell culture studies. Momordica saponin I, a related triterpenoidal saponin, has been identified as a bioactive immunomodulatory agent with anti-inflammatory properties. researchgate.networldscientific.com It was shown to inhibit the translocation of NF-κB subunits into the nucleus and decrease the phosphorylation of inflammatory signaling proteins in LPS-activated RAW264.7 cells. worldscientific.com Extracts from Momordica charantia have also demonstrated immunomodulatory properties, which could be beneficial in mitigating complications associated with diabetes. pharmacophorejournal.com

Antiviral Activity in In Vitro Systems (e.g., HIV replication)

Research into the antiviral properties of compounds from the Momordica genus has shown promising results, particularly against the Human Immunodeficiency Virus (HIV). While specific studies focusing exclusively on this compound's anti-HIV activity are limited, related compounds and extracts from Momordica species have been investigated. For instance, proteins like MAP30, α- and β-momorcharins, isolated from Momordica charantia, have demonstrated the ability to inhibit HIV-1 infection in both T cells and macrophages. plos.orgnih.gov Another study on Momordica balsamina leaf extract identified a 30 kDa protein, named MoMo30, which was shown to be responsible for its anti-HIV-1 activity. nih.gov This extract was found to inhibit HIV-1 infection by over 50% at concentrations of 0.02 mg/mL and higher, without showing toxicity. nih.gov The active agent in the plant extracts is noted to be at least 30 kD in size. nih.gov

These findings suggest that compounds from the Momordica genus, which includes the source of this compound, possess antiviral properties. The mechanisms of action for these related compounds often involve the inhibition of viral replication and protein synthesis. plos.org For example, balsamin, a type I ribosome-inactivating protein from Momordica balsamina, has been shown to inhibit HIV-1 replication at a step occurring after reverse transcription, likely affecting viral protein translation. plos.org While these studies provide a basis for the potential antiviral effects of this compound, direct evidence of its efficacy against HIV replication is an area requiring further investigation.

In Vivo Mechanistic Studies in Animal Models

This compound and related oleanane-type triterpene glycosides have demonstrated notable anti-inflammatory activity in rodent models. In a study evaluating the inhibitory effects of compounds from the vine of Momordica cochinchinensis against 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation in mice, several compounds exhibited marked anti-inflammatory activity. researchgate.net Specifically, these compounds showed ID50 values ranging from 0.05 to 0.20 mg per ear. researchgate.net This suggests a potent local anti-inflammatory effect.

Further research on Momordin Ic, a structurally similar compound, has shown that it can mediate peripheral analgesia through its anti-inflammatory activity. researchgate.net It has also been found to ameliorate psoriasis-like skin damage in mice, further supporting its anti-inflammatory potential. researchgate.net The anti-inflammatory effects of these compounds are often attributed to their ability to modulate inflammatory pathways and reduce the production of pro-inflammatory mediators. researchgate.net

The therapeutic potential of compounds from Momordica species in metabolic disorders like dysglycemia and obesity has been explored in various animal models. Extracts from Momordica charantia have a long history of use in traditional medicine for treating diabetes. researchgate.net These extracts contain a variety of bioactive compounds, including triterpenoid (B12794562) saponins (B1172615) like momordin, which are believed to contribute to their hypoglycemic effects. researchgate.net

Animal models of obesity and diabetes are crucial for understanding the complex interplay between genetics, diet, and metabolic disease. escholarship.orgnih.gov Rodent models, such as the C57BL/6J mouse strain, are widely used as they are prone to developing diet-induced obesity, glucose intolerance, and insulin resistance. escholarship.org Studies on these models have helped to elucidate the mechanisms by which various compounds can regulate metabolic pathways. nih.gov For instance, some therapeutic agents can shift cardiac metabolism from fatty acid oxidation to glucose utilization, which can improve cardiac efficiency in the context of diabetes. amazonaws.com While direct studies on this compound's role in animal models of dysglycemia and obesity are not extensively detailed in the provided search results, the known hypoglycemic properties of Momordica extracts suggest that this compound could play a role in metabolic regulation. researchgate.net

The protective effects of Momordica compounds against liver damage have been demonstrated in animal models of chemically-induced liver injury. Carbon tetrachloride (CCl4) is a well-known hepatotoxin used to induce liver injury in experimental models, leading to hepatocellular necrosis and inflammatory cell infiltration. mdpi.com

Studies on hydroalcoholic extracts of Momordica charantia leaves have shown a significant hepatoprotective effect against CCl4-induced liver toxicity in Wistar rats. biomedpharmajournal.org The extract administration led to a significant reduction in serum levels of liver enzymes such as SGOT, indicating a protective effect on the liver. biomedpharmajournal.org The hepatoprotective activity is attributed to the presence of flavonoids, ascorbic acid, and other antioxidant compounds that can prevent lipid peroxidation and neutralize toxic free radicals. researchgate.netbiomedpharmajournal.org

Momordin Ic, a related saponin, has also been shown to attenuate CCl4-induced hepatotoxicity in rats by enhancing the hepatic antioxidant defense system. researchgate.net This includes increasing the activity of antioxidant enzymes and reducing levels of inflammatory mediators. nih.gov These findings suggest that this compound may exert similar hepatoprotective effects by mitigating oxidative stress and inflammation in the liver.

| Model | Inducing Agent | Compound/Extract | Key Findings | Reference |

| Wistar Rats | Carbon Tetrachloride (CCl4) | Momordica charantia leaf extract | Significant reduction in serum liver enzymes (e.g., SGOT). | biomedpharmajournal.org |

| Rats | Carbon Tetrachloride (CCl4) | Momordin Ic | Attenuated hepatotoxicity by enhancing antioxidant defense systems. | researchgate.net |

The anti-cancer properties of momordin compounds have been investigated in various preclinical cancer models, including xenograft and carcinogenesis models. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a common tool to evaluate the in vivo efficacy of potential anti-cancer agents. nih.govnih.gov

A study on Momordin Ic demonstrated its ability to suppress the growth of prostate cancer cell (PC3) tumor xenografts in nude mice. oncotarget.com Daily intraperitoneal injections of Momordin Ic resulted in smaller tumor volumes compared to the control group. oncotarget.com The proposed mechanism involves the inhibition of SENP1, leading to an accumulation of SUMOylated proteins and subsequent suppression of cell proliferation. oncotarget.com

Furthermore, various saponins and lignans (B1203133) isolated from the seeds of Momordica cochinchinensis have exhibited significant cytotoxicity against cancer cells, suggesting that these compounds are major contributors to the antitumor activities of the plant. researchgate.net In liver cancer xenograft models using HepG2 and SMMC-7721 cells, other natural compounds have been shown to inhibit tumor growth by modulating oxidative stress-mediated apoptosis and the immune response. aging-us.com These studies provide a strong rationale for investigating the anti-tumorigenic potential of this compound in similar preclinical models.

| Cancer Model | Cell Line | Compound | Key Findings | Reference |

| Prostate Cancer Xenograft | PC3 | Momordin Ic | Suppressed tumor growth; inhibited SENP1 activity. | oncotarget.com |

| Liver Cancer Xenograft | HepG2, SMMC-7721 | Erianin | Inhibited tumor growth; modulated apoptosis and immune response. | aging-us.com |

Adjuvants are critical components of modern vaccines, serving to boost the immune response to the vaccine antigen. chop.edussi.dk This allows for the use of smaller quantities of antigen and fewer doses. chop.edu Aluminum salts have been widely used as adjuvants for nearly a century. frontiersin.org However, there is ongoing research to develop novel adjuvants with improved efficacy and specific immune-polarizing capacities. ssi.dk

Saponins, a class of compounds to which this compound belongs, have been recognized for their potent adjuvant activity. immunology.org QS21, a highly purified saponin fraction from the bark of Quillaja saponaria, is a well-known adjuvant that promotes a Th1-dominated immune response, including the activation of cytotoxic T lymphocytes (CTLs). immunology.org The proposed mechanism for saponin adjuvants involves the formation of pores in cell membranes, allowing antigens to enter the endogenous presentation pathway and be presented by MHC class I molecules, leading to CTL activation. immunology.org

While direct studies on the adjuvant activity of this compound are not specifically detailed in the provided search results, the known immunostimulatory properties of other saponins suggest that this compound could potentially serve as an immunological adjuvant in vaccine formulations. Further research is needed to explore this potential application.

Structure Activity Relationship Sar Studies of Momordin Iia and Analogues

Identification of Key Structural Features for Biological Potency

SAR studies have identified several key structural features of Momordin IIa and its analogues that are critical for their biological potency. These features primarily revolve around the aglycone backbone and the attached sugar moieties.

The oleanane-type triterpenoid (B12794562) backbone, specifically oleanolic acid, is a fundamental requirement for many of the observed biological activities. Modifications to this core structure can significantly alter the compound's efficacy. For instance, the presence of a free carboxyl group at the C-28 position of the oleanolic acid aglycone is crucial for certain activities.

Furthermore, the nature and positioning of the sugar chains attached to the aglycone play a pivotal role in determining the compound's biological profile, including its cytotoxicity and immunomodulatory effects. nih.gov The complexity and type of monosaccharides in the glycosidic chain can influence the molecule's interaction with biological targets. researchgate.net

Impact of Glycosylation Patterns on Bioactivity

The glycosylation pattern, which refers to the arrangement and composition of sugar residues, is a major determinant of the bioactivity of this compound and its analogues. The number, type, and linkage of the sugar units can dramatically influence the compound's pharmacological properties. mabion.eunih.gov

For instance, the presence of sugar moieties is considered critical for the cytotoxicity and target engagement of momordin compounds. The removal of these sugar chains, resulting in the bare aglycone (oleanolic acid), has been shown to reduce potency. Studies on analogues of Momordin II have demonstrated that modifications to the branched trisaccharide domain at the C-3 position can have a significant impact on the compound's adjuvant activity in vaccines. nih.govnih.gov

Role of Aglycone Moiety in Receptor Binding and Target Specificity

The aglycone moiety of this compound, which is the non-sugar part of the molecule, plays a crucial role in receptor binding and target specificity. The oleanane (B1240867) backbone of this compound is essential for its inhibitory effects on certain enzymes and its interaction with cellular pathways.

The lipid-like nature of the aglycone can influence how the molecule interacts with cell membranes and specific protein targets. nih.gov While the sugar chains are vital for solubility and initial interactions, the aglycone is often responsible for the specific binding that leads to a biological response. For example, in related saponins (B1172615), the aglycone has been shown to be a key determinant in the interaction with biological receptors. nih.gov

Computational SAR Approaches (e.g., QSAR modeling)

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for understanding and predicting the biological activity of compounds like this compound. mdpi.comnih.govnih.gov QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov

While specific QSAR studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of this approach are highly applicable. A typical QSAR study involves several steps:

Data Set Preparation : A series of this compound analogues with known biological activities (e.g., IC50 values for cytotoxicity) would be compiled. mdpi.com

Descriptor Calculation : Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated for each analogue. These can include electronic, steric, and hydrophobic parameters.

Model Development : Statistical methods, such as multiple linear regression or machine learning algorithms like random forest, are used to build a model that correlates the descriptors with the biological activity. nih.gov

Model Validation : The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability. mdpi.com

Such models can provide valuable insights into which structural features are most important for activity. For example, a QSAR model could quantify the positive or negative impact of adding or removing specific functional groups on the aglycone or modifying the glycosylation pattern. This information can then be used to virtually screen new, untested analogues or to design novel compounds with potentially improved potency and selectivity, thereby accelerating the drug discovery process. nih.govnih.gov Docking studies on the closely related Momordin Ic have also been used to visualize the binding interactions at the molecular level, which complements QSAR findings. researchgate.net

Chemical Synthesis and Semisynthesis of Momordin Iia and Derivatives

Total Synthesis Strategies for Complex Triterpenoid (B12794562) Saponins (B1172615)

The total synthesis of complex triterpenoid saponins like Momordin IIa is a formidable task due to their intricate stereochemistry and the presence of multiple functional groups. While a complete total synthesis of this compound has not been explicitly detailed in published literature, the strategies employed for other structurally related saponins provide a roadmap for how such a synthesis could be approached.

A key challenge lies in the stereoselective construction of the oleanane-type triterpenoid aglycone and the subsequent glycosylation with the specific sugar moieties. The synthesis of the aglycone would likely involve a series of complex cyclization reactions to build the pentacyclic core. Following the formation of the aglycone, a stepwise or convergent glycosylation strategy would be necessary to attach the sugar chains at the C-3 and C-28 positions. researchgate.netmdpi.com

Convergent strategies, where the oligosaccharide chains and the aglycone are synthesized separately and then coupled, are often favored for their efficiency. nih.gov The choice of protecting groups for the hydroxyl groups on the sugar units is critical to control the stereochemistry of the glycosidic linkages. mdpi.com For instance, the use of perbenzoylated or peracetylated glycosyl trichloroacetimidates as sugar donors is a common and effective method. mdpi.com

The synthesis of saponins with complex sugar chains often requires a carefully planned sequence of glycosylation steps. For example, in the synthesis of Patrinia-glycoside B-II, a related triterpenoid saponin (B1150181), a stepwise glycosylation strategy was employed to ensure the desired 1,2-trans-glycoside linkages. researchgate.net Such a strategy would be applicable to the synthesis of this compound, which also features multiple sugar units.

Table 1: General Strategies in Triterpenoid Saponin Synthesis

| Strategy | Description | Key Considerations |

| Convergent Synthesis | Separate synthesis of the aglycone and oligosaccharide fragments, followed by their coupling. | Efficient for complex structures; requires robust coupling methods. |

| Stepwise Glycosylation | Sequential addition of monosaccharide units to the aglycone or a growing oligosaccharide chain. | Allows for precise control of stereochemistry at each glycosidic linkage. researchgate.net |

| Protecting Group Strategy | Use of temporary protecting groups to mask reactive functional groups and direct reaction outcomes. | Choice of protecting groups is crucial for compatibility with reaction conditions and selective deprotection. mdpi.com |

| Catalytic Methods | Employment of catalysts, such as Lewis acids, to promote efficient and stereoselective glycosylation. | Catalyst selection can significantly influence reaction yield and stereoselectivity. mdpi.com |

Semisynthetic Modifications from Isolated Natural Precursors

Given the difficulties of total synthesis, a more common approach is the semisynthesis of this compound derivatives starting from natural precursors isolated from plants like Momordica cochinchinensis. chemfaces.comresearchgate.net This approach leverages the readily available and structurally complex natural products as starting materials for chemical modifications.

This compound itself has been isolated from the roots of Momordica cochinchinensis. chemfaces.comresearchgate.net Its structure, along with other related momordins, has been elucidated through chemical and spectroscopic analysis. researchgate.net These isolated compounds can serve as scaffolds for the synthesis of novel derivatives. For example, modifications can be made to the aglycone or the sugar moieties to explore structure-activity relationships.

Research on other momordins and related triterpenoids has shown that chemical modifications can lead to derivatives with altered biological activities. For instance, chemical modifications of momordin-a, a related protein, at specific amino acid residues were found to impact its protein-synthesis inhibitory activity. nih.gov While this compound is a saponin and not a protein, this highlights the principle that targeted chemical changes can modulate biological function.

Semisynthetic strategies often involve reactions such as esterification, etherification, and oxidation at specific positions on the triterpenoid backbone or the sugar residues. The goal is often to enhance the compound's potency, selectivity, or pharmacokinetic properties.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of complex natural products to reduce the environmental impact of chemical processes. jddhs.com While specific green chemistry approaches for this compound synthesis are not detailed in the literature, general strategies applicable to saponin synthesis can be considered.

One of the core tenets of green chemistry is the use of renewable feedstocks. Utilizing naturally abundant precursors from Momordica cochinchinensis for semisynthesis aligns with this principle. chemfaces.comresearchgate.net Furthermore, the development of biocatalytic methods, using enzymes or whole microorganisms, offers a green alternative for specific synthetic transformations. jddhs.com Enzymes can operate under mild conditions and exhibit high selectivity, reducing the need for protecting groups and minimizing waste. jddhs.com

The use of greener solvents is another key aspect. Traditional organic solvents are often toxic and volatile. chemistryjournals.net Research is ongoing to replace these with more environmentally benign alternatives such as water, supercritical fluids, or ionic liquids in glycosylation and other synthetic steps. chemistryjournals.net

The application of these green chemistry principles to the synthesis and modification of this compound and other saponins holds the potential to make their production more sustainable and economically viable. jddhs.com

Advanced Research Techniques for Momordin Iia Characterization

Proteomics and Metabolomics in Response to Momordin IIa Exposure

Proteomics and metabolomics are powerful "omics" technologies that allow for the global, high-throughput analysis of proteins and metabolites within a biological system. These approaches can create a comprehensive snapshot of the cellular state in response to an external stimulus, such as exposure to a bioactive compound.

Proteomics systematically identifies and quantifies the complete set of proteins (the proteome) in a cell, tissue, or organism at a specific point in time. When applied to this compound research, proteomics can reveal which proteins change in abundance or modification state after treatment. This can help identify protein targets and downstream signaling pathways affected by the compound. For instance, a comparative proteomic analysis of bitter gourd (Momordica charantia) subjected to heat treatment identified changes in proteins involved in carbohydrate metabolism and stress responses, such as superoxide (B77818) dismutase and quinone oxidoreductase. nih.govresearchgate.net This suggests that compounds within the plant, potentially including this compound, can influence these pathways. A hypothetical proteomics study on cells treated with this compound could uncover specific up- or down-regulated proteins, providing clues to its mechanism of action.

Metabolomics is the complementary study of the complete set of small-molecule metabolites. nih.govmdpi.comupm.edu.myresearchgate.net Cellular metabolism is highly sensitive to biological perturbations, and analyzing shifts in metabolite levels can illuminate the physiological impact of a compound. mdpi.com A metabolomics study on diabetic mice treated with saponins (B1172615) from Momordica charantia revealed significant alterations in metabolic pathways, including glycerophospholipid metabolism, the Krebs cycle, and steroid hormone biosynthesis. mdpi.com Key metabolites such as glycerol-3-phosphate and malic acid were identified as potential biomarkers of the treatment effect. mdpi.com Applying metabolomics to this compound exposure could similarly pinpoint metabolic pathways that are directly or indirectly modulated by the compound, offering a functional readout of its cellular activity.

The table below illustrates potential findings from a hypothetical study applying these techniques to Momordica IIa.

Table 1: Hypothetical Proteomic and Metabolomic Changes in Response to this compound

| Technique | Potential Finding | Implicated Cellular Process |

|---|---|---|

| Proteomics | Upregulation of antioxidant enzymes (e.g., Superoxide Dismutase) | Cellular Stress Response |

| Downregulation of enzymes in lipid synthesis | Lipid Metabolism | |

| Changes in phosphorylation of signaling proteins (e.g., Kinases) | Cell Signaling Cascades | |

| Metabolomics | Decrease in specific lipid species | Lipid Metabolism |

| Alteration in Krebs cycle intermediates (e.g., Malic Acid) | Energy Metabolism |

CRISPR/Cas9-based Gene Editing for Target Validation

While computational methods like molecular docking can predict potential protein targets for a compound, experimental validation is crucial. biocompare.com CRISPR/Cas9 is a revolutionary gene-editing technology that allows for the precise modification of an organism's DNA, making it an invaluable tool for target validation in drug discovery. biocompare.comoncodesign-services.comnih.gov

The CRISPR-Cas9 system can be programmed to create a targeted knockout of a specific gene within a cell line. rsc.orgresearchgate.net To validate a predicted target of this compound, researchers could use CRISPR-Cas9 to delete the gene that codes for that protein. oncodesign-services.com By comparing the cellular response to this compound in normal (wild-type) cells versus the gene-knockout cells, scientists can determine if the protein is essential for the compound's activity. If the biological effect of this compound is diminished or absent in the knockout cells, it provides strong evidence that the deleted protein is a direct and functional target. biocompare.comrsc.org

For example, computational studies have predicted that this compound interacts with Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). mdpi.com A definitive validation of this interaction could be achieved using the following CRISPR-based workflow:

Gene Knockout: Use CRISPR-Cas9 to create a human liver cell line (e.g., HepG2) where the PCSK9 gene is knocked out.

Compound Treatment: Treat both the wild-type and the PCSK9-knockout cell lines with this compound.

Functional Analysis: Measure a relevant biological endpoint, such as the uptake of low-density lipoprotein (LDL).

Target Validation: If this compound increases LDL uptake in wild-type cells but has no effect in the PCSK9-knockout cells, it would validate PCSK9 as a key target for this compound's activity.

This approach offers a high degree of specificity and has become a gold standard for confirming the targets of natural products and other potential therapeutic agents. rsc.org

High-Throughput Screening (HTS) for Novel Interactions

High-Throughput Screening (HTS) is a drug discovery process that uses automation and robotics to test a vast number of chemical or biological compounds for a specific biological activity. nih.govmdpi.com This technology can accelerate the identification of "hits"—compounds that interact with a biological target in a desired manner. researchgate.net HTS is particularly useful for exploring the therapeutic potential of natural products by screening large libraries to uncover novel molecular interactions. nih.govnih.gov

In the context of this compound research, HTS could be employed in several ways:

Target Identification Screening: A library of thousands of purified human proteins could be screened to identify any that bind to this compound. This "reverse" approach can uncover entirely new protein targets that were not predicted by computational models.

Synergistic/Antagonistic Screening: If a primary target of this compound is known, an HTS assay could be designed to screen a large library of small molecules to find compounds that either enhance (synergize with) or block (antagonize) the activity of this compound.

Phenotypic Screening: Instead of focusing on a single protein, HTS can be used to screen for a specific cellular outcome (phenotype), such as the inhibition of cancer cell growth or the reduction of an inflammatory response. Screening a natural product library in such an assay could identify this compound as a "hit" and provide a starting point for mechanism-of-action studies. acs.org

The HTS workflow typically involves miniaturized assays in microplates (e.g., 384- or 1536-well formats), automated liquid handling, and sensitive detection systems to rapidly generate and analyze large datasets. researchgate.net While challenging due to the complexity of natural product extracts, HTS provides a powerful, unbiased method for discovering novel biological activities and interactions for compounds like this compound. nih.gov

Molecular Dynamics Simulations and Docking for Ligand-Protein Interactions

Computational techniques are essential for predicting and understanding how a small molecule like this compound interacts with a protein target at the atomic level. Molecular docking and molecular dynamics (MD) simulations are two of the most powerful in silico tools used for this purpose.

Molecular Docking predicts the preferred orientation of a ligand when it binds to a receptor (the protein target) to form a stable complex. nih.gov The process involves placing the ligand in the binding site of the protein in many different positions and scoring each pose, often based on binding energy. A more negative binding energy generally indicates a stronger, more stable interaction. nih.gov Docking studies have been used to predict the interactions of this compound and related compounds with several key proteins. For instance, a study investigating this compound's interaction with PCSK9 found a notable binding energy, suggesting a stable interaction. mdpi.com Another study on the related compound Momordin Ic showed it had a higher negative docking score against α-amylase compared to the control drug acarbose (B1664774), indicating a potentially better inhibitory interaction. nih.gov

Molecular Dynamics (MD) Simulations provide insights into the movement of atoms and molecules over time. plos.orgmdpi.com After a ligand is docked to a protein, an MD simulation can be run to observe the stability of the complex. mdpi.commdpi.com It helps confirm whether the ligand remains securely in the binding pocket and reveals how the protein's structure might change to accommodate the ligand. nih.gov Simulations of a complex between a related compound and PCSK9 showed stable root-mean-square deviation (RMSD) values, supporting the stability of the computationally predicted binding mode. mdpi.com

The table below summarizes key findings from molecular docking and dynamics studies involving this compound and related compounds.

Table 2: Summary of Molecular Docking and Dynamics Studies for this compound and Related Compounds

| Compound | Protein Target | Technique Used | Key Findings & Binding Energy | Reference |

|---|---|---|---|---|

| This compound | PCSK9 (Wild Type) | Molecular Docking | Showed reduced binding energy, indicating a potentially strong and stable interaction. | mdpi.com |

| This compound | APOE | Molecular Docking | Predicted to have a low binding energy, suggesting a favorable interaction. | mdpi.com |

| Momordin Ic | α-Amylase | Molecular Docking & MD Simulation | Exhibited stronger binding to α-amylase (-66.53 kcal/mol) than the control, acarbose (-36.46 kcal/mol). | nih.gov |

| Momordin Ic | α-Glucosidase | Molecular Docking & MD Simulation | Displayed weaker binding (-54.87 kcal/mol) compared to the control, acarbose (-63.73 kcal/mol). | nih.gov |

Future Research Directions and Translational Perspectives

The exploration of natural compounds for therapeutic applications is a cornerstone of pharmaceutical research. Momordin IIa, a triterpenoid (B12794562) saponin (B1150181), represents a promising scaffold for future scientific investigation. While initial research has begun to characterize its properties, a significant opportunity exists to delve deeper into its therapeutic potential. The following sections outline key areas for future research that could translate foundational knowledge of this compound into advanced preclinical and potentially clinical applications.

Q & A

Q. What methodologies are optimal for extracting Momordin IIa from plant sources, and how do solvent choices influence yield?

this compound is most effectively extracted using methanol due to its polar nature, as demonstrated by comparative studies of Momordica charantia cultivars. Methanol extraction yields significantly higher concentrations (e.g., 2,878.57 µg/mL in leaves) compared to aqueous methods, which fail to isolate the compound . Researchers should standardize extraction protocols using Soxhlet or maceration techniques with methanol, followed by rotary evaporation for solvent removal. Validate extraction efficiency via HPLC-UV with a retention time of 3.84–3.85 minutes under isocratic conditions (C18 column, 0.1% formic acid/acetonitrile mobile phase) .

Q. How can researchers quantify this compound in plant matrices, and what validation parameters are critical?

High-performance liquid chromatography (HPLC) with UV detection is the gold standard for quantification. Calibration curves using purified this compound (e.g., 10–500 µg/mL range) must demonstrate linearity (R² ≥ 0.995) and precision (RSD < 2%). Include internal standards like charantin to control for matrix effects. Method validation should assess recovery rates (≥85%), limit of detection (LOD ≤ 1 µg/mL), and inter-day reproducibility .

Q. What in vitro models are suitable for preliminary screening of this compound’s bioactivity?

Use cancer cell lines such as KKU-213 cholangiocarcinoma cells for apoptosis studies, employing MTT assays to determine IC50 values (e.g., 3.75 µM for this compound). For antidiabetic research, α-glucosidase inhibition assays or insulin-secreting cell lines (e.g., INS-1) are recommended. Always include positive controls (e.g., gemcitabine for cytotoxicity, acarbose for enzyme inhibition) and triplicate replicates to ensure robustness .

Advanced Research Questions

Q. What molecular mechanisms underlie this compound’s pro-apoptotic effects in cancer cells?

this compound induces mitochondrial-mediated apoptosis via caspase-9 activation (measured by fluorometric assays) and BAX upregulation (confirmed via Western blot). Key experiments include JC-1 staining to detect mitochondrial membrane depolarization and Annexin V/PI flow cytometry to quantify early/late apoptotic populations. Dose-dependent ROS generation assays (e.g., DCFH-DA probes) can further elucidate oxidative stress pathways .

Q. How can researchers design experiments to assess synergistic effects between this compound and conventional chemotherapeutics?

Use combination index (CI) analysis via the Chou-Talalay method. Treat cells with this compound and drugs like gemcitabine or cisplatin at fixed ratios (e.g., 1:1 to 1:4). Calculate CI values using CompuSyn software: CI < 1 indicates synergy. Validate findings with clonogenic assays and in vivo xenograft models, monitoring tumor volume and survival rates .

Q. How should discrepancies in this compound content between plant cultivars be addressed methodologically?

Conduct comparative metabolomic studies using LC-MS/MS to identify cultivar-specific biomarkers (e.g., green vs. white Momordica charantia). Environmental factors (soil pH, light exposure) should be controlled in greenhouse trials. Replicate extractions across multiple harvest seasons and apply ANOVA to assess variability (p < 0.05). Reference standard cultivars in publications to enable cross-study comparisons .

Q. What strategies resolve contradictions between in vitro bioactivity and in vivo efficacy of this compound?

Perform pharmacokinetic studies (e.g., plasma concentration-time profiles in rodents) to evaluate bioavailability. Use nanoformulations (liposomes, PLGA nanoparticles) to enhance solubility and tissue targeting. Compare results across animal models (e.g., zebrafish vs. murine) and integrate transcriptomic data (RNA-seq) to identify off-target effects confounding in vivo outcomes .

Q. Which statistical models are appropriate for analyzing dose-response relationships in this compound studies?

Fit data to sigmoidal dose-response curves (variable slope) using GraphPad Prism. Report EC50/IC50 with 95% confidence intervals. For multigroup comparisons (e.g., synergistic vs. monotherapy), apply two-way ANOVA with Tukey’s post hoc test. Address heteroscedasticity via log transformation and validate assumptions with residual plots .

Methodological Best Practices

- Standardization : Use certified reference materials (e.g., CAS 96990-18-0) from reputable suppliers (e.g., Kanto Reagents) and document storage conditions (e.g., 0–6°C) to prevent degradation .

- Ethical Compliance : Obtain institutional approval for animal/human studies, adhering to ARRIVE or CONSORT guidelines for experimental reporting .

- Data Transparency : Deposit raw HPLC chromatograms, flow cytometry FACS files, and statistical scripts in public repositories (e.g., Zenodo) to enable replication .

Retrosynthesis Analysis